An In-depth Technical Guide to 2-Chloro-6-fluoropyridin-4-ol: Properties, Synthesis, and Experimental Considerations
An In-depth Technical Guide to 2-Chloro-6-fluoropyridin-4-ol: Properties, Synthesis, and Experimental Considerations
This document provides a comprehensive technical overview of 2-Chloro-6-fluoropyridin-4-ol, a halogenated pyridine derivative of interest to researchers in medicinal chemistry and materials science. Given the limited publicly available data on this specific molecule, this guide synthesizes information from authoritative sources on structurally related compounds to provide expert insights into its expected properties, reactivity, and handling. Every section is grounded in established chemical principles to offer a reliable starting point for laboratory investigation.
Core Molecular Identity and Structural Context
2-Chloro-6-fluoropyridin-4-ol (CAS No. 1807206-99-0) is a disubstituted pyridine featuring a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a hydroxyl group at the 4-position.[1] Its molecular formula is C₅H₃ClFNO, with a molecular weight of 147.54 g/mol .[1]
The strategic placement of electron-withdrawing halogens and an electron-donating hydroxyl group on the pyridine ring suggests significant modulation of the core's electronic properties. Such substitutions are critical in drug development for tuning parameters like metabolic stability, binding affinity, and bioavailability. Pyridine derivatives are foundational scaffolds in numerous pharmaceuticals and functional materials.
A critical chemical characteristic of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding pyridin-4(1H)-one form. This equilibrium is fundamental to understanding the compound's reactivity, polarity, and spectroscopic signature.
Caption: Tautomeric equilibrium between the pyridinol and pyridinone forms.
The keto (pyridinone) form is often the more stable and predominant tautomer for simple pyridin-4-ols. This has significant implications: the molecule may exhibit amide-like character, influencing its hydrogen bonding capabilities and solubility. Researchers should anticipate that spectroscopic data, such as NMR, will likely reflect a mixture or the dominant keto tautomer.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 2-Chloro-6-fluoropyridin-4-ol is not widely published. However, by examining closely related analogs, we can establish a scientifically grounded estimation of its properties. This comparative approach is a standard practice in chemical research for predicting the behavior of novel compounds.
| Property | 2-Chloro-6-fluoropyridin-4-ol | 2-Chloro-4-hydroxypyridine | 2-Chloro-6-hydroxypyridine | 2-Chloro-6-fluoropyridine |
| CAS Number | 1807206-99-0[1] | 17368-12-6[2] | 16879-02-0[3] | 20584-33-8 |
| Molecular Formula | C₅H₃ClFNO[1] | C₅H₄ClNO[2][4] | C₅H₄ClNO[3] | C₅H₃ClFN[5] |
| Molecular Weight | 147.54 g/mol [1] | 129.54 g/mol [4] | 129.54 g/mol [3] | 131.54 g/mol [5] |
| Appearance | Predicted: White to off-white solid | White to light brown powder/crystal[2] | Solid | Colorless to light yellow liquid[5] |
| Melting Point (°C) | Predicted: >130 | 169-172[2] | 129-131[3] | N/A (Liquid) |
| Boiling Point (°C) | Predicted: >350 | 401.8 ± 25.0 (Predicted)[2] | N/A | 142-144[5] |
| Solubility | Predicted: Soluble in methanol, DMSO | Soluble in Methanol[2] | N/A | Insoluble in water[5] |
| pKa | Predicted: ~7.5 | 7.94 ± 0.10 (Predicted)[2] | N/A | N/A |
Expert Analysis:
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Melting Point: The presence of the hydroxyl/keto group allows for strong intermolecular hydrogen bonding, suggesting 2-Chloro-6-fluoropyridin-4-ol will be a solid at room temperature. Its melting point is expected to be in a range similar to its chloro-hydroxy-pyridine isomers. The additional fluorine atom may slightly alter crystal packing and influence the melting point.
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Boiling Point: A high boiling point is anticipated due to strong intermolecular forces.
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Solubility: The polar nature of the pyridinone tautomer suggests solubility in polar protic solvents like methanol and polar aprotic solvents like DMSO, which is typical for this class of compounds.[2]
Synthesis Strategy: A Generalized Protocol
While a specific, validated synthesis for 2-Chloro-6-fluoropyridin-4-ol is not detailed in readily available literature, a robust synthetic route can be proposed based on established methodologies for creating highly substituted pyridin-4-ol derivatives. One common and versatile approach involves the cyclization of functionalized precursors. A plausible pathway could start from a precursor like 2,6-dichloro-4-nitropyridine.
Caption: A proposed multi-step synthesis pathway for 2-Chloro-6-fluoropyridin-4-ol.
Causality and Self-Validation: This protocol is designed to be self-validating. Each step involves a distinct chemical transformation that can be monitored by standard analytical techniques (TLC, LC-MS) to confirm completion and purity before proceeding to the next step. The choice of reagents is based on widely-cited, successful transformations in pyridine chemistry.[2][6]
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Step 1: Selective Fluorination
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Rationale: In a dichloropyridine system, the chlorine atoms are activated towards nucleophilic aromatic substitution (SNAr). Selective mono-substitution can often be achieved by controlling stoichiometry and reaction conditions. A fluoride source like potassium fluoride (KF) with a phase-transfer catalyst is a standard method for such conversions.
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Procedure:
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To a solution of 2,6-dichloro-4-nitropyridine (1.0 eq) in a high-boiling polar aprotic solvent (e.g., DMSO), add spray-dried KF (1.1 eq) and a phase-transfer catalyst (e.g., Kryptofix 222).
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Heat the mixture to 120-150 °C and monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purify the crude product via column chromatography to isolate 2-chloro-6-fluoro-4-nitropyridine.
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Step 2: Nitro Group Reduction
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Rationale: The reduction of an aromatic nitro group to an amine is a fundamental and high-yielding transformation. Catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (like Fe or SnCl₂ in acidic media) are reliable methods.
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Procedure:
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Dissolve the 2-chloro-6-fluoro-4-nitropyridine (1.0 eq) in ethanol or ethyl acetate.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC).
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2-chloro-6-fluoro-pyridin-4-amine.
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Step 3: Diazotization and Hydrolysis
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Rationale: The conversion of an aromatic amine to a hydroxyl group via a diazonium salt intermediate is a classic Sandmeyer-type reaction. This is a standard method for introducing a hydroxyl group onto an aromatic ring.[2]
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Procedure:
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Dissolve the 2-chloro-6-fluoro-pyridin-4-amine (1.0 eq) in an aqueous acidic solution (e.g., 40% H₂SO₄) and cool to 0 °C in an ice bath.[2]
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Slowly add a solution of sodium nitrite (NaNO₂) (1.2 eq) in water, maintaining the temperature below 5 °C.
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After the addition is complete, allow the mixture to stir at room temperature for several hours, then gently heat to promote hydrolysis of the diazonium salt.
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Neutralize the reaction mixture carefully with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent.
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Dry the organic phase, concentrate, and purify the final product, 2-Chloro-6-fluoropyridin-4-ol, by recrystallization or column chromatography.
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Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Chloro-6-fluoropyridin-4-ol is not available, data from analogous compounds should guide handling procedures.
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2-Chloro-4-fluoropyridine is classified with GHS02 (Flammable) and GHS07 (Irritant) pictograms, with hazard statements indicating it is a flammable liquid and causes skin and eye irritation.
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2-Chloro-4(1H)-pyridinone is designated as an irritant.[4]
Recommended Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust or vapors and contact with skin and eyes.
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Store in a cool, dry place away from oxidizing agents.
References
- Source: NINGBO INNO PHARMCHEM CO.,LTD.
- Title: 2-Chloro-4-fluoropyridine | 34941-91-8 Source: Sigma-Aldrich URL
- Title: SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS Source: Arkivoc URL
- Title: 2-Chloro-6-fluoropyridine Source: Pipzine Chemicals URL
- Title: 1807206-99-0 | 2-Chloro-6-fluoropyridin-4-ol Source: AiFChem URL
- Title: 2-Chloro-4-hydroxypyridine | 17368-12-6 Source: ChemicalBook URL
- Title: 2-Chloro-4(1H)
- Title: 2-Chloro-6-hydroxypyridine, 98% Source: Fisher Scientific URL
- Title: Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii Source: ACS Omega - ACS Publications URL
Sources
- 1. 1807206-99-0 | 2-Chloro-6-fluoropyridin-4-ol - AiFChem [aifchem.com]
- 2. 2-Chloro-4-hydroxypyridine | 17368-12-6 [chemicalbook.com]
- 3. 2-Chloro-6-hydroxypyridine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. 2-Chloro-4(1H)-pyridinone | 17368-12-6 | Benchchem [benchchem.com]
- 5. 2-Chloro-6-fluoropyridine | Properties, Applications & Safety Data | Reliable Chinese Manufacturer & Supplier [pipzine-chem.com]
- 6. pubs.acs.org [pubs.acs.org]
(Illustrative Structure)